Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate
Description
Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a carboxylic acid group at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and drug candidates. The Boc group enhances solubility and stability during synthetic processes, while the carboxy moiety enables further functionalization, such as amide bond formation or esterification. Piperazine derivatives are widely explored for their pharmacological properties, including kinase inhibition and antibacterial activity .
Properties
Molecular Formula |
C11H19ClN2O3 |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
tert-butyl 4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
ZGNUEQDNAAGMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rate, ensuring consistent product quality and high efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the tert-butyl and carboxyl groups enhances its binding affinity and specificity towards target molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
tert-Butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate
tert-Butyl4-(N-hydroxycarbamimidoyl)piperazine-1-carboxylate
tert-Butyl 2-methylpiperazine-1-carboxylate
Compounds with Carboxy Esters (e.g., )
- Substituents : Ortho- or meta-carboxy esters.
- Key Features: Carboxy esters exhibit reduced polarity compared to free carboxylic acids, impacting solubility and bioavailability.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
